Cas no 359801-19-7 (4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid)
4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid
- 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
- 4-[(4-benzylpiperazin-1-yl)methyl]benzoic acid
- Benzoicacid, 4-[[4-(phenylmethyl)-1-piperazinyl]methyl]-
- 359801-19-7
- FT-0604273
- AKOS000104145
- Oprea1_741142
- A6251
- DTXSID00610183
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- Inchi: 1S/C19H22N2O2/c22-19(23)18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23)
- InChI Key: KZKOSTLKZYIZTO-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)CN1CCN(CC2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 310.16800
- Monoisotopic Mass: 310.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 0.3
Experimental Properties
- Density: 1.204
- Boiling Point: 468.8°C at 760 mmHg
- Flash Point: 237.3°C
- Refractive Index: 1.622
- PSA: 43.78000
- LogP: 2.57840
4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM154720-5g |
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid |
359801-19-7 | 95% | 5g |
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| Chemenu | CM154720-5g |
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4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid |
359801-19-7 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652094-1g |
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¥5132.00 | 2024-05-16 | |
| Ambeed | A406392-1g |
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4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid Suppliers
4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid
Introduction to 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid (CAS No. 359801-19-7)
4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 359801-19-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This benzoic acid derivative features a piperazine moiety linked to a benzyl group, which confers unique chemical and pharmacological properties. The structural configuration of this molecule positions it as a potential candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid consists of a benzoic acid core substituted with a tertiary amine group derived from piperazine, further modified by a benzylmethyl side chain. This combination of functional groups suggests diverse interactions with biological targets, making it an attractive scaffold for drug design. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are well-documented in pharmacology for their ability to modulate various biological pathways.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting neurological and inflammatory disorders. 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid has emerged as a compound of interest due to its structural features that may facilitate binding to specific enzymes or receptors involved in these conditions. Preliminary studies have suggested that this molecule may exhibit properties relevant to the modulation of neurotransmitter systems, making it a promising candidate for further investigation.
One of the key aspects that make 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid compelling is its potential to serve as a lead compound for structure-based drug design. The benzyl and piperazine components provide multiple sites for chemical modification, allowing medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties. This flexibility is crucial in the iterative process of drug development, where fine-tuning molecular structure can significantly enhance therapeutic efficacy and reduce side effects.
The benzoic acid moiety in 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid is known for its role in various biological processes, including fatty acid synthesis and inflammation regulation. By incorporating this group into a piperazine-based scaffold, the compound may exhibit dual functionality, addressing multiple pathological pathways simultaneously. Such multifaceted activity is highly desirable in the treatment of complex diseases where polypharmacology plays a critical role.
Recent advancements in computational chemistry have enabled more efficient screening and design of novel compounds like 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid. Molecular docking studies have been employed to predict potential binding interactions with target proteins, providing insights into the compound's mechanism of action. These computational approaches complement experimental efforts, accelerating the discovery process and reducing the time-to-market for new therapeutics.
In addition to its pharmacological potential, 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid has shown promise in preclinical models as an intermediate in the synthesis of more complex drug candidates. Its stability under various reaction conditions makes it a valuable building block for medicinal chemists seeking to explore novel chemical entities. The compound's solubility profile and metabolic stability are also important factors that contribute to its suitability for further development.
The synthesis of 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing costs and improving scalability. The availability of reliable synthetic protocols is essential for transitioning from laboratory-scale research to larger-scale production necessary for clinical trials and commercialization.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid will remain at the forefront of drug discovery efforts. Their unique structural features and potential biological activities make them valuable tools for exploring new treatment modalities across various disease areas. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
The future prospects for 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid are promising, with ongoing studies aimed at elucidating its full pharmacological profile. Further investigation into its interactions with biological targets will provide critical data to guide future development efforts. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely modulate these pathways, leading to more effective treatments with improved patient outcomes.
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